molecular formula C14H12ClFN2O3S B10967354 4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}-N-methylbenzamide

4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}-N-methylbenzamide

Cat. No.: B10967354
M. Wt: 342.8 g/mol
InChI Key: CGUYFKVTOCDKPD-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to sulfonic acids or amines, respectively.

Scientific Research Applications

4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide is unique due to the combination of its sulfonamide group with the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H12ClFN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)sulfonylamino]-N-methylbenzamide

InChI

InChI=1S/C14H12ClFN2O3S/c1-17-14(19)9-2-5-11(6-3-9)18-22(20,21)13-7-4-10(16)8-12(13)15/h2-8,18H,1H3,(H,17,19)

InChI Key

CGUYFKVTOCDKPD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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